2,4,5-Trichloroquinazoline
Overview
Description
2,4,5-Trichloroquinazoline is an organic compound with the chemical formula C8H3Cl3N2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Mechanism of Action
Mode of Action
It is known that many quinazoline derivatives interact with their targets through various mechanisms, including inhibition of enzyme activity, interference with cell signaling pathways, and disruption of cell division .
Biochemical Pathways
Quinazoline derivatives have been shown to affect various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinazoline derivatives have been shown to have various effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including 2,4,5-Trichloroquinazoline. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic method for 2,4,5-Trichloroquinazoline involves the condensation of 2-amino-3-benzyl quinazoline with trichlorocyanotriethyl ester. The reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the reduction of this compound to form hydrazinyl derivatives.
Major Products:
2,5-Dichloro-4-hydrazinylquinazoline: Formed by the reaction of this compound with hydrazine hydrate.
Scientific Research Applications
2,4,5-Trichloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including anticancer and antimicrobial agents.
Materials Science: This compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Quinazoline: The parent compound of 2,4,5-Trichloroquinazoline, known for its diverse biological activities.
Quinoxaline: Another benzodiazine derivative with applications in medicinal chemistry and materials science.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,5-trichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAAARUUJGZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627631 | |
Record name | 2,4,5-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-55-8 | |
Record name | 2,4,5-Trichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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